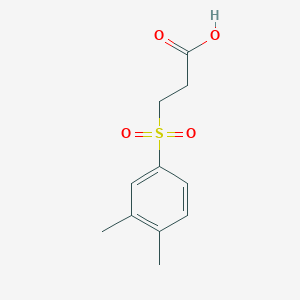
ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate is a novel pyrazole derivative. Pyrazole derivatives are known for their diverse biological activities and are often synthesized for potential applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyrazole cores have been synthesized and characterized, indicating the interest in this class of compounds for various chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring through a cyclocondensation reaction. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, other pyrazole derivatives were synthesized through regioselective acylation and alkylation reactions , or by diazotization and coupling with various reagents . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the tetrahydrothiophen-3-yl)oxy nicotinamide moiety.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures of these compounds can exhibit intermolecular hydrogen bonds and π-π stacking interactions, which contribute to their stability . Theoretical calculations, including DFT, can be used to predict and compare the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including selective cyclocondensation , diazotization and coupling , and reactions with nucleophilic reagents to form different heterocyclic compounds . The reactivity of the pyrazole ring allows for the synthesis of a wide range of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents on the pyrazole ring. These properties are important for the practical applications of these compounds. For example, the crystal structure of a pyrazole derivative was found to be stabilized by intermolecular hydrogen bonds and C-H···π interactions . Theoretical calculations can provide insights into the electronic properties, such as HOMO/LUMO energies, which are relevant for understanding the reactivity and potential biological activity of these compounds .
Wissenschaftliche Forschungsanwendungen
Facile Synthesis Techniques
Researchers have developed efficient synthesis methods for pyrazole derivatives, demonstrating their potential in creating novel compounds. For example, Ghaedi et al. (2015) reported a novel and efficient synthesis approach for pyrazolo[3,4-b]pyridine derivatives, showcasing the versatility of pyrazole-5-amine derivatives in the preparation of N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).
Novel Antimicrobial and Anticancer Agents
Significant attention has been given to the development of novel pyrazole derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized a series of pyrazole derivatives, evaluating their in vitro antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity compared to the reference drug, doxorubicin, highlighting the therapeutic potential of pyrazole derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Pyrazole derivatives have also been investigated for their application in corrosion inhibition. Dohare et al. (2017) studied the corrosion inhibition properties of pyranpyrazole derivatives on mild steel, demonstrating high efficiency and providing insights into their mechanism of action (Dohare, Ansari, Quraishi, & Obot, 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazole derivatives are key aspects of their scientific applications. Viveka et al. (2016) described the synthesis, spectroscopic, and structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, providing valuable information on its molecular geometry and electronic structure (Viveka et al., 2016).
Eigenschaften
IUPAC Name |
ethyl 1-methyl-5-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-3-24-17(23)13-9-19-21(2)14(13)20-15(22)12-5-4-7-18-16(12)25-11-6-8-26-10-11/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBOAYFMPUNEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-5-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2548101.png)
![N1,N1-dimethyl-N4-(6-methylthieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B2548104.png)
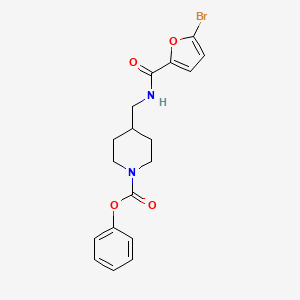
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2548112.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)
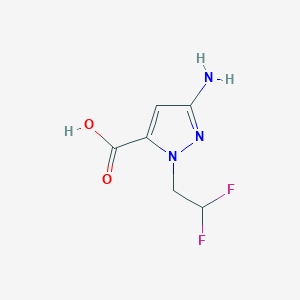
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548117.png)
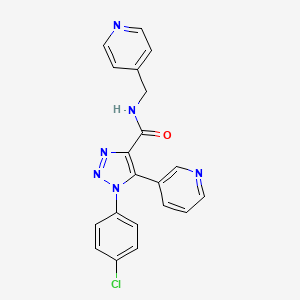

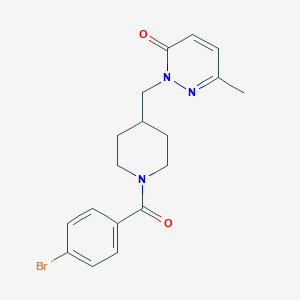
![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2548122.png)
